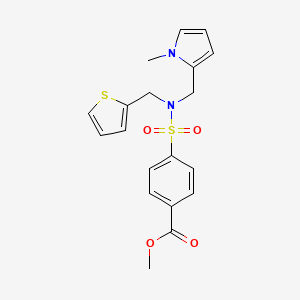

methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate

CAS No.: 1421532-12-8

Cat. No.: VC4494749

Molecular Formula: C19H20N2O4S2

Molecular Weight: 404.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421532-12-8 |

|---|---|

| Molecular Formula | C19H20N2O4S2 |

| Molecular Weight | 404.5 |

| IUPAC Name | methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]benzoate |

| Standard InChI | InChI=1S/C19H20N2O4S2/c1-20-11-3-5-16(20)13-21(14-17-6-4-12-26-17)27(23,24)18-9-7-15(8-10-18)19(22)25-2/h3-12H,13-14H2,1-2H3 |

| Standard InChI Key | LXGYXYKTJSOSMR-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate, delineates its core components:

-

A methyl benzoate group at position 4 of the benzene ring.

-

A sulfamoyl bridge (-SO₂-NR₁R₂) where R₁ = (1-methyl-1H-pyrrol-2-yl)methyl and R₂ = thiophen-2-ylmethyl.

The molecular formula is estimated as C₂₀H₂₁N₃O₄S₂, yielding a molecular weight of approximately 439.52 g/mol based on analogous structures . Key structural features include:

-

1-Methylpyrrole: A five-membered aromatic ring with one nitrogen atom and a methyl substituent, contributing to potential π-π stacking interactions.

-

Thiophene: A sulfur-containing heterocycle known for enhancing electronic properties in organic semiconductors.

Synthesis and Preparation

While no direct synthetic protocol for this compound is documented, its preparation likely follows established methods for sulfamoyl benzoates . A plausible multi-step synthesis involves:

Step 1: Formation of Methyl 4-Sulfamoylbenzoate

As demonstrated in , refluxing 4-sulfamoylbenzoic acid with methanol and catalytic sulfuric acid yields methyl 4-sulfamoylbenzoate in 95% yield. This step establishes the benzoate-sulfamoyl backbone.

Step 2: Dual Alkylation of the Sulfamoyl Group

The primary sulfamoyl amine (-SO₂-NH₂) undergoes sequential alkylation with:

-

(1-Methyl-1H-pyrrol-2-yl)methyl chloride: Introduces the pyrrole moiety.

-

Thiophen-2-ylmethyl chloride: Adds the thiophene substituent.

Reaction conditions may require base catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. Purification via column chromatography or recrystallization would isolate the final product.

Physical and Chemical Properties

Based on structurally related compounds , the following properties are anticipated:

| Property | Value/Description |

|---|---|

| Molecular Weight | 439.52 g/mol |

| logP | ~4.2 (moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 160–170°C (decomposition likely) |

| Hydrogen Bonding | 3 acceptors (SO₂, ester O); 0 donors |

Spectroscopic data for validation:

-

¹H NMR: Signals at δ 2.8–3.2 ppm (N-CH₂-thiophene/pyrrole), δ 3.8–4.0 ppm (ester -OCH₃), and aromatic protons between δ 6.5–7.5 ppm .

-

LC-MS: Expected [M+H]⁺ peak at m/z 440.5.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume